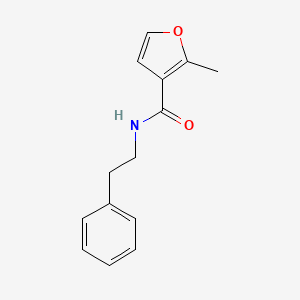

2-methyl-N-(2-phenylethyl)-3-furamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-methyl-N-(2-phenylethyl)-3-furamide" falls into a class of organic compounds that may be derived from furan derivatives. While specific studies on this compound are limited, furan derivatives are known for their diverse applications in materials science, chemistry, and pharmacology due to their unique chemical properties.

Synthesis Analysis

Synthetic methods for furamide derivatives typically involve catalytic reactions or amide bond formation between furan carboxylic acids and amines. For instance, the synthesis of furo[3,2-c]quinolin-4(5H)-one was developed through a palladium-catalyzed cyclization of N-(2-iodophenyl)-N-methyl-3-furamide, which could be analogous to the synthesis pathways for similar compounds (Lindahl et al., 2006).

Mecanismo De Acción

Target of Action

Furan derivatives, to which this compound belongs, have been extensively used in the design of antitumor agents . They have been employed as medicines in a number of distinct disease areas .

Mode of Action

Furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics . The furan moiety is expected to react exclusively with singlet oxygen , which could suggest a potential mechanism of action involving oxidative stress.

Biochemical Pathways

Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Furan derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-methyl-N-(2-phenylethyl)furan-3-carboxamide. For instance, furan carboxamides are known to undergo photodegradation in sunlit surface waters, involving singlet oxygen and triplet chromophoric dissolved organic matter . This suggests that light exposure could influence the stability and efficacy of this compound.

Propiedades

IUPAC Name |

2-methyl-N-(2-phenylethyl)furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c1-11-13(8-10-17-11)14(16)15-9-7-12-5-3-2-4-6-12/h2-6,8,10H,7,9H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWRCKKMXRXAHSV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CO1)C(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(2-phenylethyl)furan-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-2-propyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5770041.png)

![N-[4-(diethylamino)phenyl]-N'-isobutylthiourea](/img/structure/B5770075.png)

![ethyl 3-{[(2-anilino-2-oxoethyl)thio]methyl}benzoate](/img/structure/B5770076.png)

![1-(3-nitrophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B5770082.png)

![2-(4-chlorophenyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acetamide](/img/structure/B5770118.png)